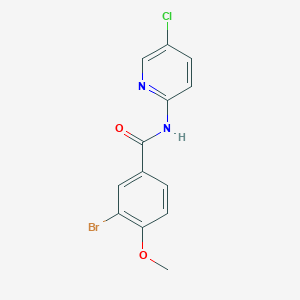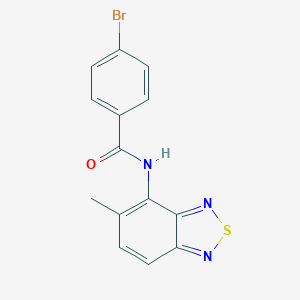![molecular formula C17H16F3NO3 B238703 2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that belongs to the class of acetanilide herbicides. It is commonly known as 'Butafenacil' and is used as a herbicide to control broadleaf weeds in crops such as soybean, cotton, and peanuts. Butafenacil is a selective herbicide, which means that it only targets specific types of weeds without harming the crops.
Mécanisme D'action
The mechanism of action of Butafenacil involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is essential for the synthesis of chlorophyll in plants. By inhibiting the PPO enzyme, Butafenacil prevents the synthesis of chlorophyll, leading to the death of the targeted weeds. The selectivity of Butafenacil is due to the fact that the PPO enzyme in crops is less sensitive to inhibition than the PPO enzyme in weeds.
Biochemical and Physiological Effects:
Butafenacil has been found to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water bodies. Butafenacil can also cause skin and eye irritation in humans and should be handled with protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
Butafenacil is a useful tool for studying the physiology and biochemistry of plants. Its selectivity makes it easier to study the effects of specific herbicides on crop plants and weeds. However, the high cost of Butafenacil and its potential environmental impact limit its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of Butafenacil. One area of research is the development of new formulations of Butafenacil that are more environmentally friendly and have a lower potential for leaching into groundwater. Another area of research is the investigation of the potential use of Butafenacil as a fungicide and insecticide. Finally, the development of new herbicides based on the mechanism of action of Butafenacil could lead to the discovery of more selective and effective herbicides for crop protection.
Méthodes De Synthèse
The synthesis of Butafenacil involves the reaction of 2,4-dimethylphenol with 4-trifluoromethoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to form Butafenacil. The synthesis method is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Butafenacil has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of broadleaf weeds in crops such as soybean, cotton, and peanuts. Several studies have also investigated the environmental impact of Butafenacil and its potential to leach into groundwater. In addition, Butafenacil has been studied for its potential use as a fungicide and insecticide.
Propriétés
Nom du produit |
2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
Formule moléculaire |
C17H16F3NO3 |
Poids moléculaire |
339.31 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H16F3NO3/c1-11-3-8-15(12(2)9-11)23-10-16(22)21-13-4-6-14(7-5-13)24-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Clé InChI |
JBEBKEAGJSATOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



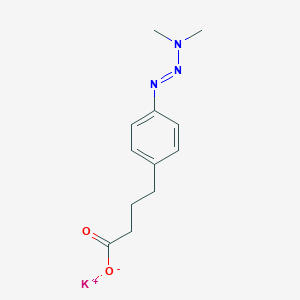
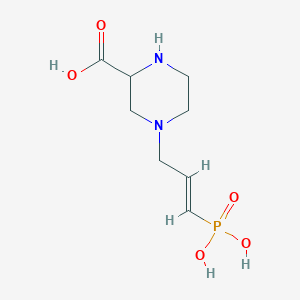
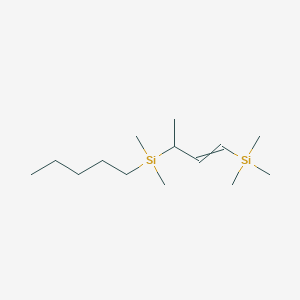
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
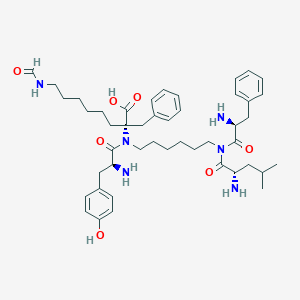
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
